3-(2-Chlorophenyl)-6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2-Chlorophenyl)-6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, yielding the desired product with excellent yields . The reaction conditions are straightforward and do not require the use of any catalysts, making the process efficient and environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot catalyst-free procedure mentioned above can be scaled up for industrial applications. The simplicity and efficiency of this method make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
3-(2-Chlorophenyl)-6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial agent, showing promising activity against various bacterial and fungal strains.
Materials Science: The compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to external stimuli.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, inhibiting their activity, and disrupting essential biological processes. The exact molecular targets and pathways involved vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Ethoxyphenyl)-2-((1,2,4)triazolo(3,4-b)(1,3)benzothiazol-3-ylthio)acetamide
- Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives
Uniqueness
3-(2-Chlorophenyl)-6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific structural features, which confer distinct biological activities and chemical properties
Properties
Molecular Formula |
C17H13ClN4OS |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13ClN4OS/c1-2-23-14-10-6-4-8-12(14)16-21-22-15(19-20-17(22)24-16)11-7-3-5-9-13(11)18/h3-10H,2H2,1H3 |
InChI Key |
NUQFPQACZTZNQO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC=CC=C4Cl |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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